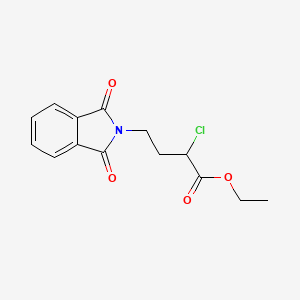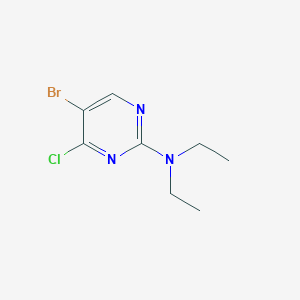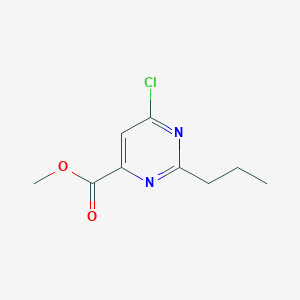
2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O5S and a molecular weight of 272.32 g/mol . This compound is known for its versatility and is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 3-hydroxyoxetane with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxetane ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield 3-hydroxyoxetane and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products
Substitution: Various substituted derivatives.
Oxidation: Oxidized oxetane derivatives.
Reduction: Reduced oxetane derivatives.
Hydrolysis: 3-Hydroxyoxetane and 4-methylbenzenesulfonic acid.
Aplicaciones Científicas De Investigación
2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate is used in various scientific research fields, including:
Chemistry: As a reagent and intermediate in organic synthesis.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with proteins or other biomolecules, leading to modifications that affect their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- Oxetan-3-yl-4-methylbenzenesulfonate
- 4-Methylbenzenesulfonic acid derivatives
Uniqueness
2-(3-Hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate is unique due to its oxetane ring, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring specific reactivity profiles .
Propiedades
Fórmula molecular |
C12H16O5S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
2-(3-hydroxyoxetan-3-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O5S/c1-10-2-4-11(5-3-10)18(14,15)17-7-6-12(13)8-16-9-12/h2-5,13H,6-9H2,1H3 |
Clave InChI |
JBFVPFVWGHOKTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2(COC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)



![5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B15231208.png)
![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)
![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)



